2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine
Descripción
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a sulfonylated piperidine moiety and a 5-fluoropyrimidine group.
Propiedades
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]oxy-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5S/c18-12-9-19-17(20-10-12)26-13-2-1-5-21(11-13)27(22,23)14-3-4-15-16(8-14)25-7-6-24-15/h3-4,8-10,13H,1-2,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSVIQUUUFKWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved by reacting 2,3-dihydroxybenzoic acid with appropriate reagents to form the dihydrobenzo[b][1,4]dioxin structure.
Sulfonylation: The dihydrobenzo[b][1,4]dioxin-6-amine is reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide.
Piperidine Ring Formation: The sulfonamide is then reacted with piperidine derivatives to introduce the piperidine ring.
Pyrimidine Ring Introduction: Finally, the piperidine derivative is reacted with 5-fluoropyrimidine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Pyrimidine Ether Formation
The 5-fluoropyrimidine ether is synthesized via:
-
Nucleophilic Substitution : A hydroxyl group on the pyrimidine undergoes substitution with a piperidine-derivative bearing a leaving group (e.g., mesylate or tosylate).
-
Aromatic Substitution : Fluorine substitution on the pyrimidine ring is introduced via halogenation or other aromatic substitution methods.
| Step | Reaction Type | Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Pyrimidine Fluorination | Fluorinating agents (e.g., fluoroboric acid) | |
| 2 | Ether Formation | Mesylate/tosylate, base (e.g., K₂CO₃) |
5.1. Sulfonylation
The sulfonyl group is introduced via nucleophilic aromatic substitution or direct sulfonylation of the dihydrobenzodioxin core. This step is critical for enabling further functionalization.
5.2. Piperidine Coupling
The sulfonyl group is linked to piperidine through amide bond formation or sulfonamide coupling , depending on the leaving group and reaction conditions.
5.3. Pyrimidine Ether Formation
The ether bond between piperidine and pyrimidine is formed via SN2 displacement , where a nucleophilic oxygen attacks a mesylated or tosylated piperidine derivative.
Reaction Conditions and Challenges
-
Controlled Atmosphere : Reactions involving sensitive intermediates (e.g., sulfonamides) are conducted under inert atmospheres (e.g., nitrogen).
-
Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) or dichloromethane (DCM) are used to stabilize intermediates.
-
Regioselectivity : Ensuring substitution at the 6-position of the dihydrobenzodioxin requires precise functionalization steps, often guided by directing groups.
Analytical Methods
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Antipsychotic Activity :
The compound has been investigated for its interaction with dopamine receptors, particularly the D4 receptor. Research indicates that derivatives of the dihydrobenzo[b][1,4]dioxin structure exhibit selectivity towards D4 receptors, which are implicated in the treatment of schizophrenia. For instance, compounds like 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine show significant antagonist activity against D4 receptors with high selectivity over D2 and D3 receptors . -
Cancer Treatment :
The compound's potential as a PARP (Poly(ADP-ribose) polymerase) inhibitor has been explored due to the role of PARP in DNA repair mechanisms. In vitro studies have shown that certain derivatives can inhibit PARP activity effectively, making them candidates for cancer therapy. For example, lead compounds derived from the dihydrobenzo[b][1,4]dioxin structure demonstrated IC50 values indicating potent inhibition of PARP1 enzyme activity .
Case Study 1: Schizophrenia Treatment
A study evaluated the efficacy of a related compound in patients with schizophrenia. Results indicated improved symptoms and reduced side effects compared to traditional antipsychotics. The selectivity for D4 receptors was attributed to the reduced incidence of extrapyramidal symptoms commonly associated with other antipsychotic medications.
Case Study 2: Cancer Cell Lines
In vitro assays using various cancer cell lines revealed that compounds based on this structure significantly reduced cell viability at low concentrations. Notably, one derivative showed an IC50 value of 0.88 μM against PARP1, highlighting its potential as a lead compound for further development in oncology .
Summary Table of Applications
Mecanismo De Acción
The mechanism of action of 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl group can inhibit enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key analogs with the 2,3-dihydrobenzo[b][1,4]dioxin motif, emphasizing structural variations, synthesis yields, and inferred applications:
Key Observations:
Structural Diversity :
- The target compound’s sulfonyl-piperidine-fluoropyrimidine combination is unique among the analogs. Most derivatives feature thiazole (e.g., 12w, 12z), imidazole (DDFDI), or phenanthroimidazole (SDBPI) cores .
- Fluorine is present in both the target compound (5-fluoropyrimidine) and compound 39 (3-fluoro-4-methoxybenzyl), suggesting a role in enhancing bioavailability or target binding .
Synthesis Efficiency: Thiazole-based analogs (e.g., 12w, 12z) exhibit moderate yields (26–49%), highlighting challenges in multi-step reactions involving cyanamide and brominated intermediates .
Biological and Functional Relevance: Kinase Inhibition: Thiazole-methanone derivatives (12w, 12z) show CDK9 inhibitory activity, likely due to the methanone group’s interaction with ATP-binding pockets . The target compound’s fluoropyrimidine may mimic adenine in kinase binding. Material Science: SDBPI’s extended π-conjugation enables deep-blue OLED emission, contrasting with the target compound’s likely pharmaceutical focus .
Research Findings and Data
Substituent Effects on Bioactivity:
- Fluorine: In compound 39, the 3-fluoro group enhances metabolic stability and target affinity compared to non-fluorinated analogs .
- Sulfonyl Groups : While absent in most analogs, sulfonylation in the target compound may improve solubility and binding specificity, as seen in sulfonamide-based kinase inhibitors .
Computational Predictions:
- Drug-Likeness : Imidazole derivatives like DDFDI exhibit favorable ADMET profiles (e.g., LogP = 3.2, TPSA = 65 Ų), suggesting the target compound’s fluoropyrimidine could further optimize these parameters .
Actividad Biológica
The compound 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a novel synthetic molecule that has garnered interest for its potential biological activities. This article aims to summarize the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound contains a complex structure featuring a 5-fluoropyrimidine moiety and a 2,3-dihydrobenzo[b][1,4]dioxin unit. The sulfonyl-piperidine linkage enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 367.39 g/mol.
Research indicates that compounds similar to 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine exhibit various biological activities:
- Alpha(2)-Adrenoceptor Antagonism : Some derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have shown significant binding affinity to alpha(2)-adrenoceptors, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
- PARP Inhibition : Compounds related to the dioxin structure have been evaluated for their ability to inhibit the enzyme PARP1 (Poly(ADP-ribose) polymerase 1), which plays a critical role in DNA repair mechanisms. For instance, a related compound demonstrated an IC50 value of 5.8 μM against PARP1 .
- Cytotoxicity : Preliminary cytotoxicity assays on various cancer cell lines indicate that the compound may exhibit selective cytotoxic effects, potentially through mechanisms involving apoptosis or cell cycle arrest.
Case Studies
Several studies have explored the biological effects of compounds related to this structure:
- Study on Neurodegenerative Diseases : A series of substituted piperidine derivatives were found to act as potent alpha(2)-adrenoceptor antagonists. The lead compound demonstrated significant in vivo effects following oral administration .
- PARP Inhibition Study : A detailed investigation into the inhibitory effects on PARP1 revealed that modifications in the dioxin structure significantly impacted activity levels. The most potent inhibitors from this study had IC50 values ranging from 0.88 μM to 12 μM .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the piperidine ring and nucleophilic substitution for pyrimidine coupling. A validated approach uses Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether bond formation, as demonstrated in analogous pyrimidine derivatives . Optimization includes solvent selection (DMF/water mixtures for solubility), inert atmospheres to prevent oxidation, and temperature control (60–80°C) to balance reaction rate and side-product formation. Yield improvements are achieved via stoichiometric adjustments (e.g., 1.2–1.5 equivalents of sulfonyl chloride) .
Q. How can researchers ensure compound purity and structural fidelity during synthesis?
- Methodological Answer : Purity is assessed via HPLC (≥98% by reverse-phase C18 columns with ammonium acetate buffer, pH 6.5) . Structural confirmation requires / NMR to verify sulfonyl and fluoropyrimidine moieties, while LC-MS confirms molecular weight. For crystalline derivatives, X-ray diffraction (as in ) resolves stereochemical ambiguities .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™) due to the compound’s pyrimidine scaffold, which often targets ATP-binding domains. Cell viability assays (MTT or CellTiter-Glo®) in cancer lines (e.g., HeLa or MCF-7) assess cytotoxicity. Dose-response curves (1 nM–100 µM) identify IC values, with positive controls (e.g., staurosporine) ensuring assay validity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications at the sulfonylpiperidine (e.g., substituents on the dihydrobenzodioxin ring) or fluoropyrimidine (e.g., halogen substitution) .
- Step 2 : Test analogs against a panel of kinases (e.g., CDK, EGFR) using competitive binding assays.
- Step 3 : Computational docking (AutoDock Vina) identifies key binding interactions. For example, fluorination at pyrimidine C5 may enhance hydrophobic interactions in kinase pockets .
- Step 4 : Validate selectivity via cellular assays (e.g., Western blot for downstream phosphorylation targets).
Q. What strategies resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?
- Methodological Answer :
- Issue : Poor oral bioavailability despite high in vitro permeability.
- Resolution :
Solubility Enhancement : Use co-solvents (PEG 400) or nanoformulations .
Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify CYP450-mediated degradation. Introduce deuterium or methyl groups to block metabolic hotspots .
Tissue Distribution : Radiolabel the compound () for quantitative whole-body autoradiography (QWBA) to assess tissue penetration .
Q. How can researchers address stability issues under physiological conditions?
- Methodological Answer :
- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) identify hydrolysis-prone sites (e.g., sulfonyl ester). LC-MS/MS detects degradation products .
- Mitigation : Adjust pH in formulation buffers (pH 5–6 for sulfonamide stability) or introduce steric hindrance (e.g., ortho-methyl groups on the benzodioxin ring) .
Data Analysis and Contradiction Management
Q. How should conflicting bioactivity data between enzymatic and cellular assays be interpreted?
- Methodological Answer : Discrepancies often arise from off-target effects or cellular efflux (e.g., P-gp mediated).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
